Methyl 2-(cyclopentylamino)benzoate

Vue d'ensemble

Description

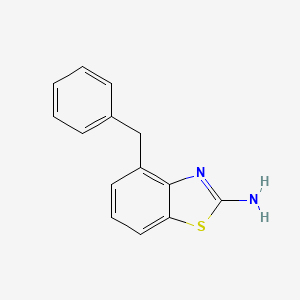

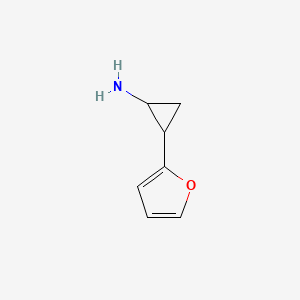

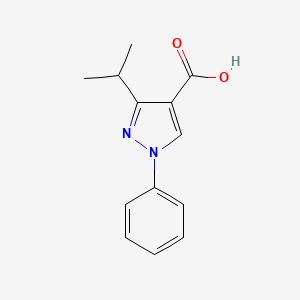

“Methyl 2-(cyclopentylamino)benzoate” is an organic compound that belongs to the group of benzoic acid derivatives. It has a CAS Number of 1094286-24-4 and a molecular weight of 219.28 .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-(cyclopentylamino)benzoate” were not found, a related compound, Methyl Benzoate, can be synthesized through Fischer Esterification . This involves an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methanol). The product is then characterized using Thin Layer Chromatography and Infrared Spectroscopy .Molecular Structure Analysis

The molecular formula of “Methyl 2-(cyclopentylamino)benzoate” is C13H17NO2 . The InChI Code is 1S/C13H17NO2/c1-16-13(15)11-8-4-5-9-12(11)14-10-6-2-3-7-10/h4-5,8-10,14H,2-3,6-7H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 2-(cyclopentylamino)benzoate” has a predicted boiling point of 333.5±15.0 °C and a predicted density of 1.144±0.06 g/cm3 . Its pKa is predicted to be 3.36±0.20 .Applications De Recherche Scientifique

1. Organic Synthesis and Heterocyclic Systems

Methyl 2-(cyclopentylamino)benzoate's derivatives, such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, are utilized in organic chemistry for synthesizing multifunctional compounds. These compounds serve as versatile synthons for creating polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

2. Pharmaceutical Preparations and Bioactivity

The compound and its analogs, like Methyl-2-formyl benzoate, exhibit various pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. They are considered significant structures and excellent precursors for new bioactive molecules in pharmaceutical research (Farooq & Ngaini, 2019).

3. Crystal Engineering

In crystal engineering, certain derivatives of methyl 2-(cyclopentylamino)benzoate, such as methyl 2-(carbazol-9-yl)benzoate, demonstrate unique properties. This compound crystallizes in different phases under high pressure, making it a subject of interest in the study of crystallography and material science (Johnstone et al., 2010).

4. Electrochemical Applications

The use of cyclopentadithiophene and methyl-2,5-dibromobenzoate copolymers, related to methyl 2-(cyclopentylamino)benzoate, has been explored in the development of conductive binders for silicon nanoparticles in lithium-ion batteries. This application is crucial in advancing battery technology and energy storage solutions (Wang et al., 2017).

5. Environmental and Agricultural Applications

Studies on methyl benzoate, a compound structurally similar to methyl 2-(cyclopentylamino)benzoate, reveal its potential as a green pesticide and an insect repellent. Its effectiveness against various pests like Bemisia tabaci in agricultural settings highlights its importance in sustainable pest management (Mostafiz et al., 2018).

Safety and Hazards

Orientations Futures

While specific future directions for “Methyl 2-(cyclopentylamino)benzoate” were not found in the search results, there is ongoing research in the field of organic chemistry to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of benzoic acid derivatives .

Propriétés

IUPAC Name |

methyl 2-(cyclopentylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-8-4-5-9-12(11)14-10-6-2-3-7-10/h4-5,8-10,14H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXOUDDOWSNVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438092.png)

![2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1438093.png)

![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride](/img/structure/B1438094.png)